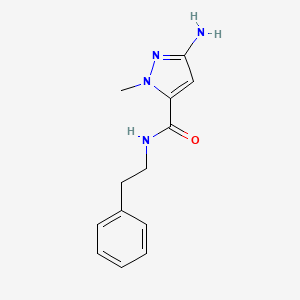![molecular formula C19H21N3O3 B2815817 (E)-1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one CAS No. 1286744-42-0](/img/structure/B2815817.png)
(E)-1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.395. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Interaction Studies
Research has revealed insights into the molecular interactions of similar compounds with biological receptors. For example, a study on the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor highlights the compound's potent and selective antagonist behavior. This research utilized AM1 molecular orbital method for conformational analysis, suggesting significant implications for understanding receptor binding mechanisms and antagonist activity at the CB1 receptor (Shim et al., 2002).
Antitumor Applications
Derivatives containing the benzo[d][1,3]dioxol moiety have demonstrated notable anti-tumor activities. A study on benzopyranylamine compounds illustrated that derivatives with specific substitutions can act as active anti-tumor agents against various human cancer cell lines, including breast, CNS, and colon cancer cells. This suggests the potential therapeutic applications of these compounds in cancer treatment (Jurd, 1996).
Drug Metabolism Insights
Another area of application is in the understanding of drug metabolism. For instance, the study on (R)-4-((4-(((4-((tetrahydrofuran-3-yl)oxy)benzo[d]isoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol (TBPT) and its metabolites provided insights into the estimation of circulating drug metabolite exposure in humans. This research used in vitro data and physiologically based pharmacokinetic modeling to project plasma metabolite/parent ratios, facilitating the prediction of metabolite contributions to drug efficacy and safety (Obach et al., 2018).
Synthesis and Characterization
The synthesis and characterization of related compounds have also been explored, contributing to the development of novel chemical entities with potential therapeutic applications. Studies have developed methods for synthesizing (1H-Azol-1-yl)piperidines, providing a foundation for further exploration of these compounds in various biological applications (Shevchuk et al., 2012).
Antibacterial and Antimalarial Activities
Research on novel combinatorial libraries of fused pyran derivatives has highlighted the antibacterial and antimalarial activities of these compounds. By synthesizing and screening a library of 5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives, significant biological activities against pathogenic strains of bacteria and fungi, as well as against Mycobacterium tuberculosis and Plasmodium falciparum, were identified (Kalaria et al., 2014).
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-19(5-3-15-2-4-17-18(12-15)25-14-24-17)21-10-6-16(7-11-21)13-22-9-1-8-20-22/h1-5,8-9,12,16H,6-7,10-11,13-14H2/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKQDQWPCKENDZ-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2815735.png)
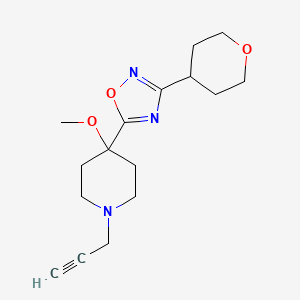
![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]propanamide](/img/structure/B2815740.png)
![2-chloro-N-{1-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-5-yl}pyridine-4-carboxamide](/img/structure/B2815741.png)

![Ethyl 1-(1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carbonyl)piperidine-4-carboxylate](/img/structure/B2815744.png)
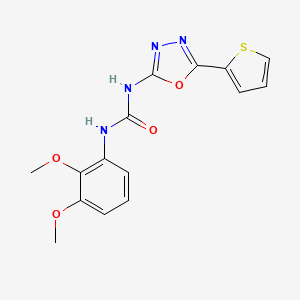
![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2815747.png)
![2-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2815748.png)

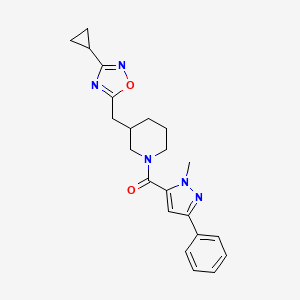
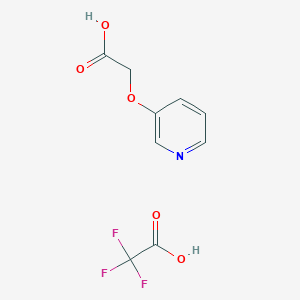
![N-(3-chloro-4-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2815753.png)
